1-Trityl-1H-1,2,4-Triazol

Übersicht

Beschreibung

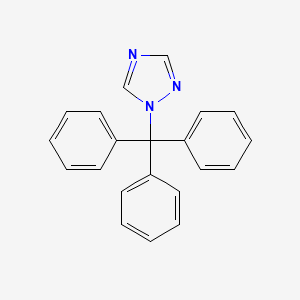

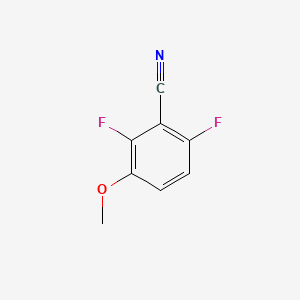

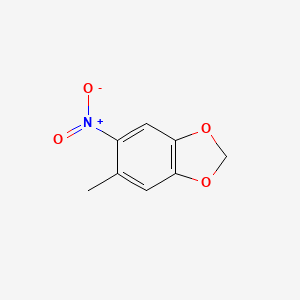

“1-Trityl-1H-1,2,4-triazole” is a compound with the molecular formula C21H17N3 . It is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms . The compound has a molecular weight of 311.4 g/mol .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 1-Trityl-1H-1,2,4-triazole, involves various synthetic protocols . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The molecular structure of 1-Trityl-1H-1,2,4-triazole includes a triazole ring attached to a trityl group . The InChI code for the compound is 1S/C21H17N3/c1-4-10-18(11-5-1)21(24-17-22-16-23-24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H .

Chemical Reactions Analysis

Triazoles, including 1-Trityl-1H-1,2,4-triazole, can undergo both electrophilic and nucleophilic substitution reactions . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Physical And Chemical Properties Analysis

1-Trityl-1H-1,2,4-triazole is a solid at room temperature . It has a molecular weight of 311.4 g/mol, a topological polar surface area of 30.7 Ų, and a complexity of 333 . It has a rotatable bond count of 4 and a hydrogen bond acceptor count of 2 .

Wissenschaftliche Forschungsanwendungen

1-Trityl-1H-1,2,4-Triazol: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen

Pharmakologische Anwendungen: Der 1,2,4-Triazol-Kern ist bekannt für seine Integration in eine Vielzahl von pharmakologisch wichtigen Wirkstoffen. Verbindungen wie this compound können eine Reihe von biologischen Aktivitäten aufweisen, darunter Antikonvulsiva, Antimykotika, Antikrebsmittel, entzündungshemmende und antibakterielle Wirkungen. Dies macht sie wertvoll bei der Entwicklung neuer therapeutischer Medikamente .

Antivirenmittel: Derivate von 1,2,4-Triazolen wurden auf ihr Potenzial als antivirale Mittel untersucht. Die strukturelle Flexibilität und das Vorhandensein von Stickstoffatomen im Triazolring machen diese Verbindungen geeignet für die Bindung an virale Enzyme oder Proteine, was möglicherweise zu neuen Behandlungen für Virusinfektionen führt .

Antifungal und Migränetherapie: Der Triazol-Kern ist ein Schlüsselbestandteil in mehreren klinisch eingesetzten Medikamenten wie Itraconazol und Rizatriptan. Diese Medikamente dienen als Antimykotika bzw. Migränetherapien. Die Forschung an Verbindungen wie this compound könnte zur Entwicklung neuer Medikamente mit verbesserten Wirksamkeits- und Sicherheitsprofilen führen .

Anxiolytische und Antidepressive Eigenschaften: Verbindungen, die den 1,2,4-Triazol-Rest enthalten, sind auch bekannt für ihre anxiolytischen und antidepressiven Eigenschaften. Dies eröffnet Möglichkeiten für this compound zur Verwendung bei der Synthese neuer anxiolytischer und antidepressiver Medikamente .

Antitumormittel: Die Triazolringstruktur ist in Antitumormitteln wie Letrozol und Anastrozol vorhanden. Diese Verbindungen werden in der Krebstherapie eingesetzt, um die Enzymaktivität zu hemmen, die das Tumorwachstum fördert. Die Forschung an this compound könnte zur Entdeckung neuer Krebsbehandlungen beitragen .

Synthesemethoden: Neuere Fortschritte in der Synthese von Triazolen könnten auf this compound anwendbar sein. Diese Methoden ermöglichen eine effiziente Produktion und könnten zu seiner Verwendung in verschiedenen chemischen Synthesen oder als Zwischenprodukt in der pharmazeutischen Herstellung führen .

Wirkmechanismus

Target of Action

1-Trityl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds. The primary targets of 1,2,4-triazole compounds are often enzymes involved in biosynthetic pathways . For instance, some 1,2,4-triazole derivatives have been found to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes . .

Mode of Action

1,2,4-triazole compounds are known to interact with their targets through the formation of hydrogen bonds . This interaction can lead to changes in the target’s function, often resulting in the inhibition of a particular biochemical process .

Biochemical Pathways

For example, some 1,2,4-triazole derivatives have been found to inhibit the biosynthesis of ergosterol, disrupting the integrity of fungal membranes .

Pharmacokinetics

It is known that 1,2,4-triazole compounds can form hydrogen bonds with different targets, which can improve their pharmacokinetic properties .

Result of Action

1,2,4-triazole compounds are known to possess important pharmacological activities such as antifungal and antiviral activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Trityl-1H-1,2,4-triazole. For instance, the compound is likely to be mobile in the environment due to its water solubility . .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1-Trityl-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cytochrome P450, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of the enzyme . This interaction can inhibit the enzyme’s activity, affecting various metabolic pathways. Additionally, 1-Trityl-1H-1,2,4-triazole has been shown to interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects .

Cellular Effects

The effects of 1-Trityl-1H-1,2,4-triazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death. Additionally, 1-Trityl-1H-1,2,4-triazole can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes .

Molecular Mechanism

At the molecular level, 1-Trityl-1H-1,2,4-triazole exerts its effects through several mechanisms. One primary mechanism is the binding of the triazole ring to the active site of enzymes, inhibiting their catalytic activity . This binding can occur through hydrogen bonding, coordination to metal ions, or hydrophobic interactions. Furthermore, 1-Trityl-1H-1,2,4-triazole can act as a competitive inhibitor, competing with natural substrates for enzyme binding sites . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Trityl-1H-1,2,4-triazole can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that 1-Trityl-1H-1,2,4-triazole can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of 1-Trityl-1H-1,2,4-triazole vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, 1-Trityl-1H-1,2,4-triazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions.

Metabolic Pathways

1-Trityl-1H-1,2,4-triazole is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . This interaction can inhibit the metabolism of other compounds, leading to altered levels of metabolites and changes in metabolic flux . Additionally, 1-Trityl-1H-1,2,4-triazole can be metabolized by specific enzymes, resulting in the formation of active or inactive metabolites that can further influence biochemical processes .

Transport and Distribution

Within cells and tissues, 1-Trityl-1H-1,2,4-triazole is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can affect the localization and accumulation of 1-Trityl-1H-1,2,4-triazole, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 1-Trityl-1H-1,2,4-triazole is critical for its activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-Trityl-1H-1,2,4-triazole may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism . This localization is essential for understanding the compound’s precise mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-trityl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3/c1-4-10-18(11-5-1)21(24-17-22-16-23-24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGYXNVNFOULKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405071 | |

| Record name | 1-Trityl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31250-99-4 | |

| Record name | 1-Trityl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]-1-hydrazinecarbothioamide](/img/structure/B1308057.png)

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)-2-propenenitrile](/img/structure/B1308071.png)

![(E)-1,1,1-trifluoro-4-{4-[(E)-2-phenyldiazenyl]anilino}-3-buten-2-one](/img/structure/B1308073.png)

![2-[3-(hydroxymethyl)piperidino]-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1308086.png)

![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B1308089.png)

![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)